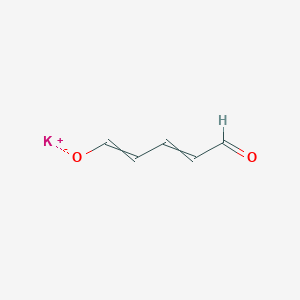

Potassium;5-oxopenta-1,3-dien-1-olate

Description

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate (CAS 40418-44-8, molecular formula C₅H₅KO₂) is a conjugated enolate salt critical in synthesizing pyrylium tetrafluoroborate, a precursor to aromatic heterocycles . It is prepared via a modified Becher procedure using potassium hydroxide (KOH) and sulfur trioxide pyridine complex, with purity (>85 wt%) confirmed by ¹H NMR, ¹³C NMR, IR, and HRMS . Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 8.67 (d, J = 9.2 Hz), 7.04 (t, J = 13.1 Hz), 5.12 (dd, J = 13.0, 9.2 Hz)

- ¹³C NMR (DMSO-d₆): δ 184.4 (carbonyl), 159.8 (conjugated carbons), 106.2 (terminal carbons)

- IR: 1627 cm⁻¹ (C=O stretch), 1575 cm⁻¹ (C=C conjugated system) .

Its reactivity hinges on the delocalized π-system, enabling rapid protonation to form oxonium ions for pyrylium salt synthesis. Polymerization side reactions are mitigated by fast acid addition at low temperatures (–20°C) .

Properties

IUPAC Name |

potassium;5-oxopenta-1,3-dien-1-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2.K/c6-4-2-1-3-5-7;/h1-6H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNDXJVXBGERCI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=O)C=C[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation from Pyridinium-1-sulfonate via Alkaline Hydrolysis

One of the most reliable and well-documented methods involves the alkaline hydrolysis of pyridinium-1-sulfonate to produce potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate. This method was described in detail by Becher and further refined in recent protocols.

Procedure Summary:

- A solution of potassium hydroxide (KOH) is prepared in deionized water and sonicated until complete dissolution.

- Pyridinium-1-sulfonate is added to the cooled KOH solution (around –20 °C).

- The mixture is stirred at low temperature for several hours, then gradually warmed to room temperature and heated moderately (30–40 °C) to complete the reaction.

- The resulting crude product precipitates as potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate.

- The solid is collected by vacuum filtration, washed with ice-cold acetone and methyl tert-butyl ether (MTBE), and dried under high vacuum.

| Parameter | Condition |

|---|---|

| Base | Potassium hydroxide (KOH) |

| Solvent | Deionized water |

| Temperature | –20 °C initially, then warmed to 22–40 °C |

| Reaction time | Several hours (4–5 h total) |

| Workup | Vacuum filtration, washing with acetone and MTBE, drying under high vacuum |

Alternative Preparation via Pyridinium Anion Ring-Opening

Another approach involves the synthesis of potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate through a pyridinium anion ring-opening reaction. This method has been reported to give high yields and is used as a starting material for further synthetic transformations such as the preparation of avenalumic acid moieties.

- The pyridinium anion ring-opening reaction efficiently produces the potassium salt.

- The product serves as a versatile intermediate for further reactions, including Grignard and organolithium reagent additions.

- However, yields can vary depending on the subsequent reaction conditions and reagents used.

Considerations in Preparation

- The protonation state of the compound is sensitive; partial protonation can lead to polymerization, indicated by a purple coloration in solution.

- To minimize polymerization, protonation with acid (e.g., tetrafluoroboric acid diethyl ether complex) must be performed rapidly and at low temperature (–20 °C).

- Excess acid is used to drive the equilibrium towards the desired oxonium ion formation, critical for downstream pyrylium salt synthesis.

Analytical Data and Characterization

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate is characterized by several spectroscopic methods to confirm its structure and purity.

| Technique | Data / Observations |

|---|---|

| Proton Nuclear Magnetic Resonance (1H NMR) | δ 8.67 (doublet, J = 9.2 Hz, 2H), 7.04 (triplet, J = 13.1 Hz, 1H), 5.12 (doublet of doublets, J = 13.0, 9.2 Hz, 2H) in DMSO-d6 |

| Carbon-13 Nuclear Magnetic Resonance (13C NMR) | δ 184.4, 159.8, 106.2 ppm (in DMSO-d6) |

| Infrared Spectroscopy (IR, ATR) | Bands at 2788, 1627, 1575 cm–1 indicating conjugated carbonyl and enolate functionalities |

| Physical Appearance | Yellow/orange solid |

These data are consistent with literature reports and confirm the expected conjugated dienolate structure.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkaline hydrolysis of pyridinium-1-sulfonate | Pyridinium-1-sulfonate | KOH in water, –20 °C to 40 °C, filtration, washing | 55–65 | Most common, well-documented method |

| Pyridinium anion ring-opening | Pyridinium salt derivatives | Base-mediated ring opening | High | Used for synthesis of avenalumic acid moiety; variable yields in subsequent steps |

| Protonation control for pyrylium salt synthesis | Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate | Rapid addition of HBF4·OEt2 at –20 °C | — | Critical for avoiding polymerization |

Chemical Reactions Analysis

Chemical Reactions Analysis of Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate, also known as potassium 5-oxopenta-1,3-dien-1-olate, is a chemical compound that undergoes several types of chemical reactions. These reactions include oxidation, reduction, and substitution. The specific products formed depend on the reaction conditions and reagents used.

1.1. Types of Reactions

-

Oxidation: Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate can be oxidized to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: Reduction reactions can yield alcohols or alkanes. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

-

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

1.2. Reaction Conditions

The synthesis of potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate typically involves reacting a suitable precursor with potassium hydroxide. One common method is the deprotonation of (1E,3E)-5-oxopenta-1,3-diene using potassium hydroxide in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete deprotonation. Industrial production optimizes the choice of solvent, temperature, and reaction time to maximize yield and purity. The product is typically isolated by filtration and purified by recrystallization or other suitable methods.

1.3. Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

-

Oxidation can yield diketones.

-

Reduction can produce alcohols.

Reactivity

Protonation of potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate with two equivalents of acid is required to form the oxonium ion, which is essential for constructing pyrylium .

Comparison with Similar Compounds

Table 1: Comparison with Similar Compounds

| Compound | Similarities | Differences |

|---|---|---|

| Potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate | Shares potassium and enolate structure | Contains a methoxy group, leading to different reactivity and applications. |

| Potassium methoxide | Shares the potassium and methoxy group | Lacks the oxopropenolate moiety, resulting in different chemical properties. |

| Potassium acetate | Shares the potassium ion | It is a simple carboxylate salt with different chemical properties and applications in organic synthesis. |

Scientific Research Applications

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate, also known as Potassium Glutaconate, is an organic compound featuring a conjugated diene system and a potassium ion. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate serves as a building block in organic synthesis, particularly in creating conjugated systems and heterocycles. Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties, and it is being explored as a pharmaceutical intermediate. Additionally, it finds use in the production of advanced materials like polymers and coatings.

- Chemistry It is used in organic synthesis for the formation of conjugated systems and heterocycles. It can be oxidized to form diketones or carboxylic acids, while reduction reactions can yield alcohols or alkanes. Nucleophilic substitution reactions can introduce different functional groups into the molecule.

- Biology Derivatives of potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate are studied for their potential biological activities, such as antimicrobial and anticancer properties.

- Medicine Ongoing research explores its potential as a pharmaceutical intermediate.

- Industry It is used in the production of advanced materials, including polymers and coatings.

Chemical Reactions

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate undergoes oxidation, reduction, and substitution reactions. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride or sodium borohydride. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions. The products of these reactions depend on the specific conditions and reagents used.

Other potential applications

Mechanism of Action

The mechanism of action of potassium;5-oxopenta-1,3-dien-1-olate involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various chemical reactions, influencing biological systems and chemical processes. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate with analogous enolates and dienyl-containing compounds:

Key Observations :

- Counterion Effects: Potassium salts (e.g., target compound, ) enhance solubility in polar solvents, critical for enolate reactivity . Neutral or cationic analogs () exhibit distinct solubility profiles.

- Substituent Influence: Electron-withdrawing groups (e.g., cyano in ) stabilize conjugated systems, whereas bulky groups (e.g., benzhydryloxy in Linetastine) dictate biological targeting .

- Reactivity : The target compound’s naked dienyl system facilitates rapid protonation for pyrylium formation, while diazonium-containing analogs () prioritize electrophilic coupling .

Detailed Research Findings

Reactivity and Stability

Protonation with 2 equivalents of HBF₄·OEt₂ at –20°C prevents polymerization, yielding a brown oxonium intermediate instead of purple glutacon dialdehyde byproducts . This contrasts with sodium enolates (), which require alkaline conditions for precipitation, highlighting counterion-dependent stability.

Q & A

Q. What are the optimized synthesis protocols for Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate, and how is purity ensured?

Methodological Answer: The synthesis involves reacting sulfur trioxide pyridine complex with potassium hydroxide under controlled conditions. Key steps include:

- Dissolving KOH (5.7 equiv) in water, cooling to –20 °C, and adding sulfur trioxide pyridine complex in five portions over 20 minutes .

- Maintaining temperature gradients (–20 °C for 1 hour, then warming to 22 °C for 4 hours) to achieve a stable intermediate .

- Purification via activated charcoal filtration and vacuum drying to obtain a high-purity product (87 wt% by ^1^H NMR) .

Critical Note: Technical-grade sulfur trioxide pyridine complex reduces yields; use ≥97% purity reagents to avoid reproducibility issues .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Use multi-modal analytical techniques:

- NMR Spectroscopy: ^1^H NMR (DMSO-d6) shows peaks at δ 8.67 (d, J = 9.2 Hz), 7.04 (t, J = 13.1 Hz), and 5.12 (dd, J = 13.0, 9.2 Hz). ^13^C NMR confirms carbonyl (δ 184.4) and conjugated diene (δ 159.8, 106.2) signals .

- IR Spectroscopy: Key absorptions at 1627 cm⁻¹ (C=O stretch) and 1575 cm⁻¹ (C=C stretch) .

- HRMS: ESI- analysis matches the calculated mass for [C₅H₅O₂]⁻ (97.029505) .

Q. What handling precautions are critical to prevent decomposition or polymerization?

Methodological Answer:

- Avoid Partial Protonation: Slow protonation generates glutacon dialdehyde, leading to polymerization (indicated by purple coloration). Use 6.7 equivalents of HBF₄∙OEt₂ at –20 °C to rapidly form the oxonium ion, suppressing side reactions .

- Temperature Control: Maintain –20 °C during acid addition to stabilize intermediates .

- Moisture Sensitivity: Store under inert gas (argon) and use anhydrous solvents .

Advanced Research Questions

Q. How does protonation stoichiometry influence the yield of pyrylium tetrafluoroborate?

Methodological Answer: Protonation requires 2 equivalents of acid to fully convert the enolate to the oxonium ion. Insufficient acid leads to partial protonation, forming glutacon dialdehyde (a polymer precursor). Excess HBF₄ (6.7 equiv) shifts equilibrium toward the oxonium ion, achieving >65% yield of pyrylium tetrafluoroborate. Kinetic studies show that rapid addition at –20 °C minimizes polymerization .

Q. How can researchers resolve contradictions in purity assessments across synthesis scales?

Methodological Answer: Purity discrepancies (86–87 wt% in half- vs. full-scale runs) arise from subtle differences in workup efficiency. To address this:

- Standardize Internal Calibration: Use 1,3,5-trimethoxybenzene as a universal internal standard for ^1^H NMR quantification .

- Scale-Dependent Optimization: For larger scales, extend stirring times during filtration to ensure complete removal of byproducts (e.g., pyridine residues) .

- Cross-Validate with IR: Compare C=O/C=C peak ratios to detect impurities undetected by NMR .

Q. What mechanistic insights explain the role of potassium counterions in stabilizing the enolate?

Methodological Answer: The potassium ion stabilizes the enolate through strong electrostatic interactions with the oxygen lone pairs, reducing electron density on the conjugated diene. This stabilization is evidenced by:

Q. How can researchers mitigate batch-to-batch variability in enolate synthesis?

Methodological Answer: Variability stems from reagent quality and mixing efficiency. Mitigation strategies include:

- Reagent Purity: Use ≥97% sulfur trioxide pyridine complex; homemade analogs introduce variability .

- Sonication Pre-Treatment: Sonicate KOH solutions to ensure complete dissolution before reagent addition .

- In Situ Monitoring: Track reaction progress via UV-Vis spectroscopy (λ_max = 280 nm for the enolate) to identify deviations early .

Data Contradiction Analysis

Q. Why do different research groups report varying optimal temperatures for enolate synthesis?

Analysis: Discrepancies arise from differing equipment (e.g., cooling bath efficiency) and reagent sources. For example:

- Submitters vs. Checkers: Submitters used VWR KOH, while checkers used Fisher KOH, which may have trace moisture affecting reaction kinetics .

- Recommendation: Pre-dry KOH at 120 °C for 2 hours to standardize reactivity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.